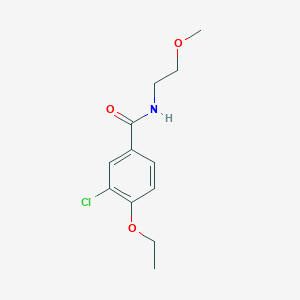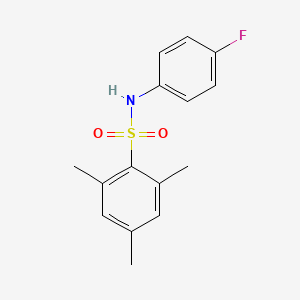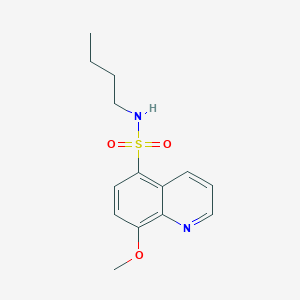![molecular formula C28H18Cl2N2O2 B5266121 [(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate](/img/structure/B5266121.png)
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate is a synthetic organic compound It features a benzimidazole core, a chlorophenyl group, and a chlorobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1-phenyl-1H-benzimidazole, and 4-chlorobenzoic acid.
Step 1: Condensation of 4-chlorobenzaldehyde with 1-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate to form the intermediate (E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethene.
Step 2: Esterification of the intermediate with 4-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to a single bond.
Substitution: The chlorophenyl and chlorobenzoate groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Anticancer Research: The compound may exhibit anticancer activity by interacting with DNA or specific proteins involved in cell proliferation.
Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.
Industry
Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer production to enhance material properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It may target DNA, enzymes, or receptors in biological systems.
Pathways Involved: Interaction with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethanone: Similar structure but lacks the ester group.
1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethanol: Similar structure but has a hydroxyl group instead of the ester.
Uniqueness
Structural Features: The presence of both the benzimidazole core and the ester group makes it unique.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, highlights its versatility.
特性
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2O2/c29-21-14-10-19(11-15-21)26(34-28(33)20-12-16-22(30)17-13-20)18-27-31-24-8-4-5-9-25(24)32(27)23-6-2-1-3-7-23/h1-18H/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCYNTZKUGWDD-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5266058.png)

![N-2-naphthyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5266063.png)

![1-[(cis-4-aminocyclohexyl)methyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5266080.png)

![2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5266092.png)
![N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5266095.png)
![1-[4-(5-{[(2-pyridinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B5266101.png)
![N,N-diethyl-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5266108.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B5266109.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5266113.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5266128.png)
